molecular formula C8H16O2 B049856 2-Methylheptanoic acid CAS No. 1188-02-9

2-Methylheptanoic acid

Cat. No. B049856
CAS RN: 1188-02-9
M. Wt: 144.21 g/mol
InChI Key: NKBWMBRPILTCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylheptanoic acid is a chemical compound with the molecular formula C₈H₁₆O₂ and a molar mass of 144.22 g/mol . It has a fatty, sour odor (rancid-like) with a sour, fruity, and nut-like flavor .


Synthesis Analysis

2-Methylheptanoic acid can be synthesized by decarboxylation of methylamyl malonic acid .


Molecular Structure Analysis

The Hill formula for 2-Methylheptanoic acid is C₈H₁₆O₂ . The molecular structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Methylheptanoic acid has a boiling point of 140 °C/30 mmHg and a density of 0.906 g/mL at 25 °C . It is a clear slightly yellow liquid .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : 2-Methylheptanoic acid is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic strategies for complex organic molecules.

Flavor and Fragrance Agents

  • Summary of the Application : 2-Methylheptanoic acid has a waxy type odor and flavor, and is used as a flavor and fragrance agent .

Synthesis of Novel Isoniazid Derivatives

  • Summary of the Application : 2-Methylheptanoic Acid is used as a reagent in the synthesis of novel isoniazid derivatives . Isoniazid is a first-line medication used in the prevention and treatment of tuberculosis.
  • Results or Outcomes : The outcomes of these reactions would be the formation of new isoniazid derivatives. These derivatives have shown potent antitubercular activity .

Chemical Reagent

  • Summary of the Application : 2-Methylheptanoic acid is used as a chemical reagent . A reagent is a substance or compound added to a system to cause a chemical reaction or test if a reaction occurs.

Synthesis of Methyl Esters

  • Summary of the Application : 2-Methylheptanoic acid can be used in the synthesis of methyl esters . Methyl esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the production of biodiesel.

Conjugated Microporous Polymers (CMPs)

  • Summary of the Application : 2-Methylheptanoic acid can be used in the synthesis of conjugated microporous polymers (CMPs) . CMPs with permanent microporosity and extended p-conjugated skeletons have recently shown fascinating applications in separation and enrichment.

Safety And Hazards

2-Methylheptanoic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWMBRPILTCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862581
Record name Heptanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

140.00 °C. @ 30.00 mm Hg
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol)
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.899-0.905
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methylheptanoic acid

CAS RN

1188-02-9
Record name 2-Methylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLHEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C9131FOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

15.00 °C. @ 760.00 mm Hg
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 100 ml. of dry tetrahydrofuran containing 11.8 ml. of dry diisopropylamine and 55 ml. of 1.6M n-butyl lithium was added 5.4 ml. of n-heptanoic acid and the mixture allow to stir at room temperature for one hour. The resulting solution was cooled to 0° C. and 7.2 ml. of methyl iodide was added. The reaction was stirred at room temperature under nitrogen for 1.5 hours, and was then poured into 10% hydrochloric acid and extracted with diethyl ether (3×100 ml.). The extracts were combined, washed with 10% hydrochloric acid, water, 20% sodium bisulfite and a brine solution and dried over magnesium sulfate. The solvent was removed in vacuo and the residue, 5.61 g., dissolved in methanol containing 5.1 g. of potassium hydroxide. After stirring overnight the mehtanol was removed and the residue dissolved in 150 ml. of water. The aqueous layer was washed with ether (2×100 ml.) and acidified with 10% hydrochloric acid. The product was extracted with ether, washed with a 20% sodium bisulfite solution and brine and dried over magnesium sulfate. Removal of the ether gave 5.0 g. of the product as a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.8 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylheptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methylheptanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methylheptanoic acid
Reactant of Route 4
Reactant of Route 4
2-Methylheptanoic acid
Reactant of Route 5
2-Methylheptanoic acid
Reactant of Route 6
2-Methylheptanoic acid

Citations

For This Compound
225
Citations
MP Serve, DD Bombick, JM Clemens, GA McDonald… - Chemosphere, 1992 - Elsevier
… (2-MH) in male Fischer 344 rats, administered the hydrocarbon by gavage, included 2-methyl-l,2heptanediol, 2-methyl-l,5-heptanediol, 2-methyl-2,5-heptanediol, 2methylheptanoic acid …
Number of citations: 2 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… The local respiratory toxicity endpoint was evaluated using the TTC for a Cramer Class I material, and exposure to 2-methylheptanoic acid is below the TTC (1.4 mg/day). The …
R Yuvaraj, MRK Rao, K Prabhu… - Indian Journal of …, 2019 - researchgate.net
… -methyl-2-(2-oxopropyl)furan, butanoic acid, 3-methyl-, 3,7-dimethyl-6-octenyl ester, hexadecanoic acid, methyl ester, 11,14,17-eicosatrienoic acid, methyl ester, 2-methylheptanoic acid …
Number of citations: 8 www.researchgate.net
K Ohta, A Towata, M Ohashi, T Takeuchi - Journal of Chromatography A, 2004 - Elsevier
… Symmetrical peaks of these C 1 –C 7 carboxylic acids were obtained at the concentration of 2-methylheptanoic acid≥1 mM. In contrast, with increasing the concentration of …
Number of citations: 8 www.sciencedirect.com
PA Levene, M Kuna - Journal of Biological Chemistry, 1941 - Elsevier
… of dl-2-methylheptanoic acid were neutralized with 1825 gm. of cinchonidine in acetone. The mixture was filtered, and the mother liquor was evaporated under reduced pressure and …
Number of citations: 7 www.sciencedirect.com
PDG Dean, MW Whitehouse - Biochemical Journal, 1966 - portlandpress.com
… The presence of the C19 steroid nucleus does not seem to confer much carnitine-sensitivity on the oxidation of the 2-methylheptanoic acid side chain of 3fl-hydroxycholest-5-en-26-oic …
Number of citations: 5 portlandpress.com
S Nishihama, N Sakaguchi, T Hirai… - Solvent Extraction …, 2000 - solventextraction.gr.jp
… The extraction and separation of heavy rare earth metals (Y/Er and Yb/Lu) by liquid-liquid extraction with 2-ethyl-2-methylheptanoic acid (VA-10) in the presence of …
Number of citations: 2 www.solventextraction.gr.jp
WF Wood, TM Palmer, ML Stanton - Biochemical Systematics and Ecology, 2002 - Elsevier
… in the two other species; 3-methyl-2-pentanone, 3-methyl-2-pentanol, 3-methyl-2-hexanol, 3-methyl-2-heptanone, 3-methyl-2-heptanol, 2-phenylethanol and 2-methylheptanoic acid. C. …
Number of citations: 35 www.sciencedirect.com
A Randazzo, C Debitus, L Gomez-Paloma - Tetrahedron, 2001 - Elsevier
… Therefore, this moiety resulted to be a 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA) residue. Similarly, we identified a third residue in the molecule. The carbonyl at δ C 174.5 (C-…
Number of citations: 23 www.sciencedirect.com
N Islam, R Bacala, A Moore, D Vanderwel - Insect biochemistry and …, 1999 - Elsevier
… 45% from [1- 13 C]2-methylheptanoic acid—indicate that these precursors are close to the … since the propionate, pentanoate, and 2-methylheptanoic acid would enter the pathway much …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.